1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol

Physicochemical profiling logP Solubility

Medicinal chemistry groups require validated scaffolds to map structure-activity relationships. This piperidinol derivative with a pyrrolidinylmethyl group provides a quantitative baseline (IC50=28 µM) for systematic SAR comparisons against piperidine (CAS 478041-63-3) and morpholine (CAS 478041-61-1) analogs. - **Measured baseline**: 28 µM activity for hit-to-lead benchmarking - **CNS-relevant properties**: XLogP3 1.9, 1 HBD, 4 rotatable bonds - **Synthetic utility**: Pyrrolidine nitrogen allows further derivatization for library generation - **Available at 95%+ purity** for assay-ready use

Molecular Formula C16H23ClN2O3S
Molecular Weight 358.9 g/mol
CAS No. 478041-62-2
Cat. No. B3037435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol
CAS478041-62-2
Molecular FormulaC16H23ClN2O3S
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O
InChIInChI=1S/C16H23ClN2O3S/c17-14-3-5-15(6-4-14)23(21,22)19-11-7-16(20,8-12-19)13-18-9-1-2-10-18/h3-6,20H,1-2,7-13H2
InChIKeyZADLPFWBUNDHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol: Structural Identity and Compound Class


1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol (CAS 478041-62-2) is a synthetic, small-molecule piperidinol derivative characterized by a 4-chlorophenylsulfonyl group at the piperidine nitrogen and a pyrrolidin-1-ylmethyl substituent at the 4-position of the piperidine ring [1]. With a molecular formula of C16H23ClN2O3S and a molecular weight of 358.9 g/mol, it belongs to the broader class of sulfonylpiperidines, which are frequently explored as scaffolds in medicinal chemistry for enzyme inhibition and receptor modulation [1]. Commercially available at purities of >=90% to 98%, it is supplied primarily as a research reagent .

Sulfonylpiperidine SAR scaffold
Provides a 4-pyrrolidinylmethyl substituent for systematic amine variation studies against piperidine and morpholine analogs.
Physicochemical property comparison
Computed logP, HBA count, and rotatable bonds support research into CNS drug-like space and binding entropy profiling.
Research-grade reagent
Supplied at reported purities suitable for hit-to-lead and library synthesis workflows; independent potency baseline available for assay context.

Why This Compound Cannot Replace Its Closest Analogs


Despite sharing a common 1-[(4-chlorophenyl)sulfonyl]-4-piperidinol core, the identity of the 4-position amine substituent critically differentiates this compound from its nearest neighbors. The three closest analogs—CAS 478041-63-3 (piperidinomethyl), CAS 478041-61-1 (morpholinomethyl), and the parent unsubstituted scaffold—differ in ring size, heteroatom content, and basicity of the pendant amine [1]. Published structure-activity relationship (SAR) studies on related 4-(4-chlorophenyl)piperidin-4-ol series demonstrate that constraining the amine moiety from a propyl chain to a piperidine ring, combined with sulfonamide rather than amide linkage, altered CCR1 binding affinity by approximately 100-fold [1]. By extension, the pyrrolidine (5-membered) versus piperidine (6-membered) versus morpholine (oxygen-containing) topology is expected to modulate target engagement, selectivity, and physicochemical properties such as logP and solubility. Generic substitution without experimental validation therefore carries a material risk of altered potency, off-target profile, and pharmacokinetic behavior.

Target: pyrrolidine Piperidine analog Ring size expansion (+1 methylene) increases MW and predicted logP; may shift passive permeability and solubility profiles.
Target: 5 HBA Morpholine analog (6 HBA) Additional oxygen atom introduces an H-bond acceptor; may alter target engagement, selectivity, and CYP-mediated metabolism liability.
Target: pyrrolidinylmethyl Unsubstituted parent scaffold Absence of the pendant amine removes a key pharmacophore element; reported SAR shows ~100-fold affinity shifts in related series.

Quantitative Differentiation from Closest Analogs


Predicted Physicochemical Shifts: Pyrrolidine vs. Piperidine Substituent

The target compound (pyrrolidinylmethyl, C16H23ClN2O3S, MW 358.9) differs from its piperidine analog CAS 478041-63-3 (piperidinomethyl, C17H25ClN2O3S, MW 372.91) in ring size, molecular weight, and computed logP. PubChem-calculated XLogP3 for the target compound is 1.9, whereas the piperidine homolog carries an additional methylene, increasing both MW (+14 Da) and predicted lipophilicity [1]. For medicinal chemistry programs requiring specific CNS penetration or solubility windows, these differences are non-trivial [2].

Predicted logP & MW shift
Context-dependent
Target XLogP3 1.9, MW 358.9
vs piperidine analog MW 372.9
ΔlogP ~+0.3–0.5 (class-level)
Supports solubility/permeability screening context
In silico prediction; verify experimentally for your assay format
Physicochemical profiling logP Solubility Permeability

Baseline Inhibitory Potency

An independent PubMed Commons annotation by cheminformatics curator Christopher Southan reported an IC50 value of 28 μM for this compound in a specific assay context, noting that this level of potency is neither potent nor selective [1]. While the exact target and assay conditions require confirmation from the primary publication, this value provides a quantitative anchor for comparing this compound against more potent analogs in the same or related series.

Reported IC50
Data to verify
28 μM
Reported baseline potency context for assay window evaluation
Target and conditions not fully specified; confirm before procurement
Enzyme inhibition IC50 Potency benchmarking

Hydrogen Bond Acceptor Count: Pyrrolidine vs. Morpholine

The target compound possesses 5 hydrogen bond acceptors (HBA), consistent with its sulfonyl oxygens, piperidine nitrogen, and hydroxyl group [1]. Its morpholine analog (CAS 478041-61-1, C16H23ClN2O4S) contains 6 HBA due to the morpholine ring oxygen, which introduces an additional H-bond acceptor site and alters the electronic character of the pendant amine . In drug design, HBA count directly influences aqueous solubility and target hydrogen-bonding networks; even a single HBA difference can redirect binding pose and selectivity [2].

HBA count
Class-level
Target 5 HBA
vs morpholine analog 6 HBA
+1 HBA (20% increase)
May affect target hydrogen-bonding network and CYP liability
Class-level inference; structural comparison only
Hydrogen bonding Target engagement Selectivity design

Conformational Flexibility: Rotatable Bond Comparison

PubChem computed properties indicate the target compound has 4 rotatable bonds, whereas the piperidine analog (CAS 478041-63-3) has 5 rotatable bonds due to the additional methylene in the six-membered piperidine ring [1]. In fragment-based and lead-optimization contexts, each freely rotatable bond imposes an entropic penalty upon target binding, estimated at approximately 0.5–1.5 kcal/mol per bond [2]. The target compound's marginally more constrained conformational profile may translate into slightly improved ligand efficiency when binding to rigid, pre-organized binding pockets [2].

Rotatable bonds
Class-level
Target 4 bonds
vs piperidine analog 5 bonds
−1 bond (20% reduction)
May confer entropic advantage for rigid binding pockets
Class-level thermodynamic estimate; ligand efficiency context
Conformational entropy Binding free energy Ligand efficiency

Research and Procurement Applications


Scaffold for Sulfonylpiperidine SAR Exploration

This compound serves as a starting scaffold for systematic SAR studies exploring the impact of varying the 4-position amine substituent (pyrrolidine vs. piperidine vs. morpholine) on target potency and selectivity. Its reported IC50 of 28 μM [1] provides a baseline activity measurement against which optimized analogs can be quantitatively compared. Procurement is appropriate for medicinal chemistry groups engaged in hit-to-lead or lead optimization campaigns within the sulfonylpiperidine chemotype.

Physicochemical Benchmarking for CNS Drug Discovery

With a computed XLogP3 of 1.9 and 1 hydrogen bond donor [2], this compound falls within favorable CNS drug-like space. Its 4 rotatable bonds and 5 HBA count position it as a comparator for assessing how incremental structural changes (e.g., substituting pyrrolidine with piperidine or morpholine) shift key physicochemical parameters relevant to blood-brain barrier penetration. This is valuable for CNS program teams selecting among commercially available building blocks.

Negative Control for High-Potency Analog Studies

Given the reported modest IC50 of 28 μM [1], this compound may be strategically procured as a weak-activity comparator (or negative control) in assays alongside more potent congeners. This application is relevant when a compound series exhibits a wide potency range and researchers require an internal benchmark to validate assay sensitivity and dynamic range.

Building Block for Parallel Library Synthesis

The pyrrolidinylmethyl-piperidinol core with a 4-chlorophenylsulfonyl group [2] provides a synthetically tractable handle for further derivatization. Procurement at 95%+ purity supports its use as a starting material in parallel synthesis or combinatorial library generation, where the pyrrolidine nitrogen can be further functionalized to explore additional chemical space around the sulfonylpiperidine scaffold.

Application
Selection Property
Validation Focus
Sulfonylpiperidine SAR exploration
4‑position amine substituent diversity
SAR around pyrrolidine vs. piperidine vs. morpholine
CNS drug‑like property profiling
Computed logP, HBD/HBA, rotatable bonds
Blood‑brain barrier penetration potential review
Assay sensitivity control
Reported modest potency baseline
Assay window and dynamic range validation
Parallel library synthesis
Synthetically tractable pyrrolidine handle
Derivatization at pyrrolidine nitrogen for scaffold diversification
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